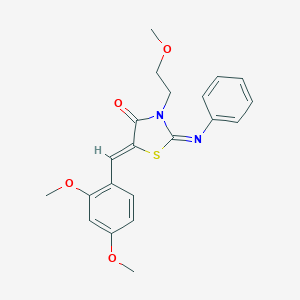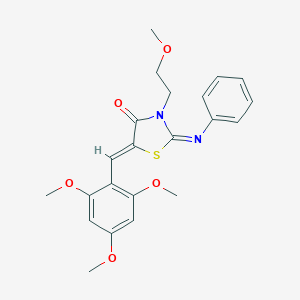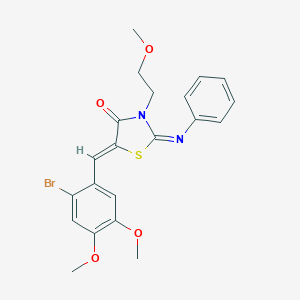![molecular formula C27H24N2O4S B306474 2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306474.png)
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, commonly known as MTB-TZ, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. It belongs to the thiazolidinedione class of compounds and has shown promising results in various scientific studies.
Mecanismo De Acción
MTB-TZ exerts its anti-cancer effects by targeting various cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, as well as to activate certain tumor-suppressor genes.
Biochemical and Physiological Effects
MTB-TZ has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MTB-TZ as an anti-cancer agent is its selective toxicity towards cancer cells, meaning that it does not harm healthy cells. However, one of the limitations of MTB-TZ is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on MTB-TZ. Some possible areas of interest include:
- Further studies on the mechanism of action of MTB-TZ, including identifying specific molecular targets that it interacts with.
- Studies on the potential use of MTB-TZ in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness.
- Studies on the pharmacokinetics of MTB-TZ, including its absorption, distribution, metabolism, and excretion in the body.
- Studies on the potential use of MTB-TZ in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MTB-TZ involves the reaction of 2,4-thiazolidinedione with 4-methylbenzyl chloride to form 5-(4-methylbenzyl)-2,4-thiazolidinedione. This intermediate is then reacted with 4-(4-methylphenyl)benzaldehyde to form the final product, MTB-TZ.
Aplicaciones Científicas De Investigación
MTB-TZ has been studied extensively for its potential use as an anti-cancer agent. It has shown promising results in various in vitro and in vivo studies, including inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C27H24N2O4S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-[(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H24N2O4S/c1-18-3-7-21(8-4-18)17-33-23-13-9-20(10-14-23)15-24-26(31)29(27(32)34-24)16-25(30)28-22-11-5-19(2)6-12-22/h3-15H,16-17H2,1-2H3,(H,28,30)/b24-15- |
Clave InChI |
MVHPAEIAAVHJNN-IWIPYMOSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Allyloxy)-3,5-dichlorobenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306396.png)
![2-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306397.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)
![2-[5-(3-allyl-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306404.png)

![2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306406.png)
![2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)
![2-{4-[(Z)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306413.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306414.png)